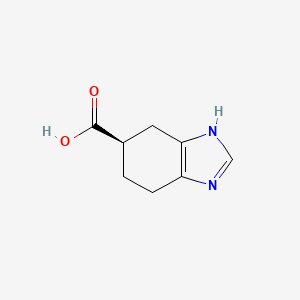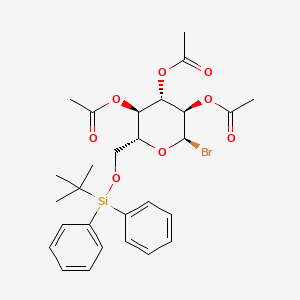
2-Oxo-1-pentylpyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-1-pentylpyridine-4-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a pentyl group at the 1-position, a carboxylic acid group at the 4-position, and a keto group at the 2-position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-pentylpyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . The reaction conditions typically involve heating the reaction mixture in an organic solvent, such as ethyl acetate, in the presence of water, followed by evaporation of the reaction mixture under reduced pressure and hydrolysis in aqueous sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
2-Oxo-1-pentylpyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups, such as the keto and carboxylic acid groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Oxo-1-pentylpyridine-4-carboxylic acid has several scientific research applications across different fields:
作用機序
The mechanism of action of 2-Oxo-1-pentylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological effects . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes such as proliferation, differentiation, and apoptosis .
類似化合物との比較
2-Oxo-1-pentylpyridine-4-carboxylic acid can be compared with other similar compounds, such as pyridine-2-carboxylic acid and pyrrolidine derivatives . These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity. Similar compounds include:
- Pyridine-2-carboxylic acid
- Pyrrolidine derivatives
- Pyrazolo[3,4-b]quinolinones
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-oxo-1-pentylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-3-4-6-12-7-5-9(11(14)15)8-10(12)13/h5,7-8H,2-4,6H2,1H3,(H,14,15) |
InChIキー |
GDUOYFRZSHLXOS-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C=CC(=CC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(4-Chlorophenyl)methyl]-4-ethyl-1,3-thiazol-2-amine](/img/structure/B13896747.png)





![9-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B13896791.png)
![tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13896793.png)

![1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine](/img/structure/B13896802.png)


